N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-[benzyl(propan-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14(2)20(13-16-7-5-4-6-8-16)24(22,23)18-11-9-17(10-12-18)19-15(3)21/h4-12,14H,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMXAQZVRTZPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161822 | |
| Record name | N-[4-[[(1-Methylethyl)(phenylmethyl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330468-76-3 | |
| Record name | N-[4-[[(1-Methylethyl)(phenylmethyl)amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330468-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[(1-Methylethyl)(phenylmethyl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves the reaction of 4-aminophenylacetamide with benzyl isopropyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C18H22N2O3S
- Molecular Weight : 346.44388 g/mol
- IUPAC Name : N-{4-[benzyl(isopropyl)sulfamoyl]phenyl}acetamide
The presence of the sulfamoyl group is significant as it is known for its biological activity, particularly in inhibiting bacterial enzymes critical for folate synthesis, which leads to antimicrobial effects. The structural characteristics of this compound enhance its solubility and reactivity, making it a valuable subject for further research.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity by inhibiting dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This mechanism is similar to other sulfonamide antibiotics, which have been used extensively in treating bacterial infections.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. The modulation of inflammatory pathways can be attributed to the sulfamoyl group, which interacts with various biological targets. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Medicinal Chemistry
The compound's unique combination of structural elements makes it an interesting candidate for drug development. Researchers are exploring its potential as a lead compound for new antimicrobial agents or anti-inflammatory drugs.
Interaction Studies
Studies focusing on the interaction of this compound with various enzymes and receptors reveal its binding affinity and inhibitory effects on specific pathways. These studies are crucial in understanding how this compound can be optimized for therapeutic use.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamide compounds, including this compound, showed significant inhibition against various bacterial strains, suggesting its potential use in treating resistant infections.
- Inflammation Modulation : In vitro studies indicated that compounds with similar structures could reduce the production of inflammatory markers in cell cultures, supporting the hypothesis that this compound may have therapeutic benefits in inflammatory diseases.
- Enzyme Interaction : Research on the binding interactions of this compound with dihydropteroate synthase provided insights into its mechanism of action, highlighting the importance of structural modifications for enhancing efficacy.
Mechanism of Action
The mechanism of action of N-{4-[BENZYL(ISOPROPYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites or the disruption of specific biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes structural analogues and their distinguishing features:
Key Differences and Implications
Lipophilicity and Bioavailability
- The benzyl(isopropyl) group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to N-{4-[(4-methoxybenzyl)sulfamoyl]phenyl}acetamide (logP ~2.8) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
N-{4-[Benzyl(Isopropyl)Sulfamoyl]Phenyl}Acetamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C18H22N2O3S
- CAS Number : 330468-76-3
- Molecular Weight : 346.44 g/mol
The compound comprises a benzyl group, an isopropyl group, and a sulfamoyl moiety attached to a phenyl ring, which is further linked to an acetamide group. This unique structure may influence its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminophenylacetamide with benzyl isopropyl sulfonyl chloride under basic conditions. The reaction is facilitated using bases like triethylamine or sodium hydroxide, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to the desired product.
Antimicrobial Properties
Sulfonamides, including this compound, are known for their antibacterial properties. Research indicates that compounds in this class can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. This mechanism of action has been well-documented in various studies .
Enzyme Inhibition
Recent studies have explored the potential of this compound as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it may act on dihydropteroate synthase, a key enzyme in folate biosynthesis . Such inhibition could make it a candidate for treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
In addition to its antibacterial properties, this compound has been investigated for anti-inflammatory effects. Sulfonamides are often used in treating conditions like rheumatoid arthritis due to their ability to modulate immune responses and reduce inflammation . The presence of the isopropyl group may enhance these effects by improving pharmacokinetic properties.
Comparative Studies
To understand the efficacy of this compound compared to other sulfonamide derivatives, several studies have been conducted:
These comparisons indicate that while this compound exhibits significant antibacterial properties, its anti-inflammatory effects may vary based on structural modifications.
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors within microbial cells. This binding can inhibit enzymatic activity or disrupt normal cellular functions, leading to reduced viability or growth inhibition of target organisms .
Q & A
Q. Basic Characterization Workflow
- LCMS : Confirm molecular weight (e.g., m/z 243.3 for the target compound) and detect admixtures .
- NMR : Analyze proton environments (e.g., acetamide methyl group at δ 2.1 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Elemental Analysis : Validate empirical formula (e.g., C₁₈H₂₁N₂O₃S).
How can solubility and stability be assessed for in vitro assays?
Q. Advanced Physicochemical Profiling
- Solubility : Use UV/Vis spectroscopy in buffers (e.g., PBS, DMSO) to measure concentration-dependent absorbance. reports solubility >61.3 µg/mL for a related acetamide .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store compounds desiccated at -20°C for long-term stability .
What strategies are effective for evaluating biological activity in pain management or autoimmune models?
Q. Advanced Biological Evaluation
- In vitro : Use patch-clamp assays to assess sodium channel inhibition (e.g., TTX-sensitive channels in nociceptors, as in ) .
- In vivo : Administer in Complete Freund’s Adjuvant (CFA) models to measure analgesia efficacy. Dose-response studies (1–10 mg/kg) with behavioral endpoints (e.g., paw withdrawal latency) .
How does the sulfamoyl group’s electronic configuration influence reactivity in derivatization?
Advanced Mechanistic Insight
The sulfamoyl group (-SO₂NH-) acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the phenyl ring. This property facilitates regioselective modifications, such as:
- Halogenation : Introduce Cl/Br for enhanced lipophilicity.
- Arylation : Suzuki-Miyaura coupling to install biaryl motifs for kinase inhibition studies .
What computational tools can predict binding modes of this compound with therapeutic targets?
Q. Advanced Computational Methods
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with RORγt or sodium channels.
- MD Simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) .
How can researchers mitigate byproduct formation during large-scale synthesis?
Q. Process Chemistry Considerations
- Temperature control : Maintain reflux at 80°C to avoid decomposition.
- Catalytic optimization : Use Pd(OAc)₂/XPhos for efficient cross-coupling, reducing undesired dimerization .
What are the implications of this compound’s logP value for blood-brain barrier permeability?
Advanced Pharmacokinetics
Predicted logP (~3.2) suggests moderate BBB penetration. Validate via:
- PAMPA-BBB assay : Measure permeability coefficients.
- In silico models : Use ADMET Predictor or SwissADME for prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
